molecular formula C32H49Cl2NO2 B14558058 2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol CAS No. 62077-33-2

2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol

Cat. No.: B14558058
CAS No.: 62077-33-2
M. Wt: 550.6 g/mol
InChI Key: FTLHBLFFSRYDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a complex substituent containing a pentadecylphenoxy group attached to an amino group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol typically involves multiple steps:

    Formation of the Pentadecylphenoxy Intermediate: The first step involves the reaction of pentadecylphenol with an appropriate halogenating agent to form the pentadecylphenoxy intermediate.

    Amination: The intermediate is then reacted with a butylamine derivative under controlled conditions to introduce the amino group.

    Chlorination and Methylation: The final step involves the chlorination and methylation of the phenol ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenol derivatives.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Amino or thiol-substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-methylphenol: Lacks the complex substituent and has different chemical properties.

    3-Methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol: Lacks the chlorine atoms, resulting in different reactivity.

    2,4-Dichloro-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol: Similar structure but without the methyl group.

Uniqueness

2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol is unique due to the presence of both chlorine atoms and the complex substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62077-33-2

Molecular Formula

C32H49Cl2NO2

Molecular Weight

550.6 g/mol

IUPAC Name

2,4-dichloro-3-methyl-6-[1-(3-pentadecylphenoxy)butylamino]phenol

InChI

InChI=1S/C32H49Cl2NO2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-22-27(23-26)37-30(19-5-2)35-29-24-28(33)25(3)31(34)32(29)36/h18,21-24,30,35-36H,4-17,19-20H2,1-3H3

InChI Key

FTLHBLFFSRYDDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CCC)NC2=CC(=C(C(=C2O)Cl)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.